molecular formula C10H9F2IO2 B14065473 1-(3-(Difluoromethoxy)-4-iodophenyl)propan-2-one

1-(3-(Difluoromethoxy)-4-iodophenyl)propan-2-one

Cat. No.: B14065473
M. Wt: 326.08 g/mol
InChI Key: UCBPYIGNAAURNG-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)-4-iodophenyl)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with a 3-(difluoromethoxy)-4-iodophenyl group. The iodine atom may enhance crystallographic resolution in structural studies, while the difluoromethoxy group contributes to metabolic stability and lipophilicity .

Properties

Molecular Formula

C10H9F2IO2

Molecular Weight

326.08 g/mol

IUPAC Name

1-[3-(difluoromethoxy)-4-iodophenyl]propan-2-one

InChI

InChI=1S/C10H9F2IO2/c1-6(14)4-7-2-3-8(13)9(5-7)15-10(11)12/h2-3,5,10H,4H2,1H3

InChI Key

UCBPYIGNAAURNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)I)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethoxy)-4-iodophenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)aniline and 4-iodobenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-(difluoromethoxy)aniline and 4-iodobenzaldehyde under acidic conditions.

    Cyclization: The intermediate undergoes cyclization to form the desired product, this compound, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethoxy)-4-iodophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-(Difluoromethoxy)-4-iodophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-4-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The difluoromethoxy group and iodine atom contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Notable Properties/Applications References
1-(3-(Difluoromethoxy)-4-iodophenyl)propan-2-one C₁₀H₉F₂IO₂ 326.08 Difluoromethoxy, Iodo, Ketone Crystallography, enzyme inhibition
1-(4-Iodophenyl)propan-2-one C₉H₉IO 260.07 Iodo, Ketone Radiolabeling intermediate
(E)-3-[4-(Difluoromethoxy)-3-hydroxyphenyl]-1-phenylprop-2-en-1-one C₁₆H₁₂F₂O₃ 290.26 Chalcone, Difluoromethoxy UV-active, potential Glo-1 inhibitor
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one C₁₃H₁₈O₂ 206.28 tert-Butyl, Hydroxy, Ketone Antioxidant intermediate
1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one C₁₂H₁₄O₄S 270.30 Sulfonyl, Allyloxy, Ketone Polymer precursor

Biological Activity

1-(3-(Difluoromethoxy)-4-iodophenyl)propan-2-one is an organic compound notable for its unique structural features, including a difluoromethoxy group and an iodine atom attached to a phenyl ring. This compound has been the subject of various studies investigating its biological activity, particularly its interactions with enzymes and receptors, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H9F2IO2. The presence of the difluoromethoxy group contributes to its hydrophobic characteristics, while the iodine atom enhances its potential for halogen bonding interactions. These structural components play a crucial role in the compound's biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through its interaction with various molecular targets. The compound has been shown to influence enzyme activity and receptor binding, leading to potential anti-inflammatory and anticancer effects. However, detailed mechanisms of action remain to be fully elucidated.

  • Enzyme Interaction : The compound binds to specific enzymes, altering their activity. This modulation can lead to downstream effects in metabolic pathways.
  • Receptor Binding : It may interact with receptors involved in cellular signaling, potentially influencing processes such as apoptosis and cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives of similar compounds showed cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties due to structural similarities.
    • In vitro tests indicated that compounds with iodine substitutions often displayed enhanced anticancer activities compared to their non-iodinated counterparts.
  • Anti-inflammatory Effects :
    • Research has suggested that the compound may inhibit pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent. The difluoromethoxy group is believed to enhance binding affinity to inflammatory mediators.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity in cancer cell lines,
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme ModulationAltered enzyme activity

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